2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a phenylboronic ester derivative Phenylboronic esters are widely used in organic synthesis, catalysis, and material science due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(butan-2-yloxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include phenol derivatives, alcohols, and various substituted phenylboronic esters .
Scientific Research Applications
2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. In biological systems, it can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design and as a biochemical probe. The compound’s boron atom plays a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
Compared to similar compounds, 2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its butan-2-yloxy group enhances its solubility and stability, making it more suitable for certain applications in organic synthesis and material science .
Biological Activity
2-[2-(butan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that belongs to the class of dioxaborolanes. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H23B1O3
- CAS Number : 1151802-22-0
The dioxaborolane moiety is significant for its stability and reactivity in various chemical environments, which may influence its biological interactions.
Research indicates that compounds containing dioxaborolane structures can interact with biological targets through various mechanisms. These include:
- Inhibition of Nitric Oxide Synthases (NOS) : Compounds similar to this compound have shown potential in inhibiting nitric oxide synthases (nNOS, eNOS, iNOS), which play crucial roles in cardiovascular health and neuroprotection .
Antioxidant Activity
Several studies have highlighted the antioxidant properties of phenolic compounds. The presence of the butan-2-yloxy group may enhance the stability and effectiveness of the antioxidant activity by facilitating electron donation to free radicals .
Case Studies
- Inhibition of nNOS : A study evaluated a series of m-aryloxy phenols derived from similar structures and found that they exhibited low micromolar to sub-micromolar inhibition against nNOS. The dioxaborolane structure was critical for enhancing biological activity .
- Antioxidant Studies : In vitro assays demonstrated that derivatives of dioxaborolanes possess significant antioxidant properties. These compounds were effective in scavenging free radicals and protecting cellular components from oxidative damage .
Table 1: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-(2-butan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-12(2)18-14-11-9-8-10-13(14)17-19-15(3,4)16(5,6)20-17/h8-12H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXIADVACJUNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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